Fimasartan

Hypertension Ambulatory Blood Pressure Clinical Trial

Fimasartan is a non-peptide AT1 antagonist with a Kd of 0.03 nM and slow dissociation (T1/2=63.7 min), offering distinct advantages for studying insurmountable antagonism vs. losartan. Its 615-fold higher affinity (IC50 0.13 nM) and superior BP reduction in preclinical models make it ideal for sustained receptor blockade experiments. For stringent BP & safety studies.

Molecular Formula C27H31N7OS
Molecular Weight 501.6 g/mol
CAS No. 247257-48-3
Cat. No. B1672672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFimasartan
CAS247257-48-3
SynonymsBR-A657;  BR A657;  BRA657;  BRA 657;  Fimasartan. brand name: Kanarb.
Molecular FormulaC27H31N7OS
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C
InChIInChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32)
InChIKeyAMEROGPZOLAFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fimasartan (CAS 247257-48-3): An Overview of a Potent and Long-Acting Angiotensin II Receptor Blocker for Scientific and Industrial Evaluation


Fimasartan is a non-peptide angiotensin II type 1 (AT1) receptor blocker (ARB) developed for the treatment of hypertension and heart failure [1]. It is characterized by a slow dissociation and irreversible binding profile at the AT1 receptor, with a dissociation constant (Kd) of 0.03 nM in HEK-293 cell membrane fractions [2]. This high-affinity binding underlies its potent and sustained antagonism of angiotensin II, distinguishing it pharmacologically from earlier ARBs . Fimasartan was first approved in South Korea and is primarily available under the brand name Kanarb, with research-grade material accessible for preclinical and clinical investigations [3].

Why Fimasartan Cannot Be Assumed Interchangeable with Other Angiotensin Receptor Blockers: Key Pharmacological Distinctions


Although fimasartan belongs to the ARB class, its unique molecular pharmacology prevents it from being a direct, interchangeable substitute for other ARBs like losartan, valsartan, or candesartan. Key differentiators include its exceptionally high binding affinity for the AT1 receptor (IC50 of 0.13 nM, which is ~615-fold more potent than losartan) and its slow, nearly irreversible dissociation kinetics (T1/2 of 63.7 minutes) [1]. These properties result in a prolonged duration of action that is not guaranteed with all ARBs. Furthermore, its distinct pharmacokinetic profile, including a half-life of 5-16 hours and minimal renal excretion (<3%), impacts dosing and potential utility in specific patient populations [2]. Consequently, assuming class-wide equivalence without considering these specific data points can lead to erroneous experimental design or suboptimal therapeutic selection.

Fimasartan Comparative Efficacy and Pharmacology: A Quantitative Evidence Guide


Superior Blood Pressure Reduction in a Head-to-Head Phase IV Study: Fimasartan 120 mg vs. Valsartan 160 mg

In the FAST study, a randomized, double-blind, active-controlled Phase IV trial, fimasartan 120 mg demonstrated superior blood pressure (BP) lowering efficacy compared to valsartan 160 mg over 6 weeks in patients with mild-to-moderate hypertension [1]. The primary endpoint, reduction in sitting office systolic BP (SiSBP), was significantly greater for fimasartan (-16.26 mmHg) than valsartan (-12.81 mmHg; p=0.0298). This superior efficacy was consistent across 24-hour ambulatory BP monitoring, with fimasartan reducing 24-hr mean ambulatory systolic BP by -15.22 mmHg compared to -9.45 mmHg for valsartan (p=0.0009) [1]. Notably, the study also included an olmesartan group, and fimasartan showed no significant difference in efficacy compared to olmesartan across all endpoints, highlighting its place among the most potent ARBs [1].

Hypertension Ambulatory Blood Pressure Clinical Trial

Quantitative Advantage in Diastolic Blood Pressure Control: Fimasartan vs. Losartan in Phase III

A pivotal 12-week, Phase III, non-inferiority trial compared fimasartan (60/120 mg) to losartan (50/100 mg) in 506 adult Korean patients with mild-to-moderate hypertension [1]. The primary endpoint was the change in sitting diastolic BP (siDBP). While the study met its non-inferiority endpoint, a post hoc analysis revealed a statistically significant difference in favor of fimasartan [1]. At week 12, the siDBP reduction was -11.26 mmHg in the fimasartan group compared to -8.56 mmHg in the losartan group (p < 0.0001), resulting in a between-group difference of -2.70 mmHg (p=0.0002) [1].

Hypertension Diastolic Blood Pressure Phase III Trial

Sustained and Potent AT1 Receptor Binding: Molecular Basis for Differentiation from Losartan

In vitro pharmacological profiling reveals key differentiators for fimasartan at the molecular level. Fimasartan demonstrates exceptionally high affinity for the AT1 receptor, with an IC50 of 0.13 nM for inhibiting the binding of [125I]Ang II to rat adrenal cortex receptors. This is approximately 615-fold more potent than losartan, which has an IC50 of 80 nM in the same assay . Beyond high affinity, fimasartan's binding is characterized by slow dissociation and is nearly irreversible, with a half-life (T1/2) of 63.7 minutes in HEK-293 cell membranes [1]. This is in contrast to the competitive and reversible binding of losartan, as evidenced by the fact that the inhibitory effect of fimasartan on Ang II-induced contraction persisted longer after washout than that of losartan or candesartan [1].

Receptor Binding Pharmacodynamics AT1 Antagonist

Comparative Safety and Tolerability Profile: Adverse Drug Reaction Rates vs. Losartan

In the 12-week, Phase III head-to-head trial comparing fimasartan to losartan, the incidence of adverse drug reactions (ADRs) was numerically lower in the fimasartan group. ADRs were reported in 7.84% of patients receiving fimasartan compared to 10.40% of those receiving losartan, although this difference did not reach statistical significance (χ² test, P = 0.3181) [1]. The study concluded that the tolerability of fimasartan was comparable to losartan, with a favorable safety profile observed over the 12-week treatment period [1].

Drug Safety Tolerability Adverse Events

Fimasartan: Prioritized Research and Industrial Application Scenarios Based on Differentiating Evidence


Investigating AT1 Receptor Pharmacology with an Insurmountable Antagonist

Use fimasartan as a high-affinity, slowly dissociating probe for AT1 receptor studies. Its IC50 of 0.13 nM and near-irreversible binding (T1/2 = 63.7 min) make it ideal for experiments designed to differentiate between competitive and insurmountable antagonism, or for investigating receptor signaling pathways where sustained blockade is required [1]. This is a key differentiator from common, reversible ARBs like losartan (IC50 = 80 nM).

Hypertension Studies Requiring Maximal 24-Hour Blood Pressure Control

In preclinical or clinical studies focused on achieving stringent blood pressure targets, fimasartan is a strong candidate due to its demonstrated superior reduction in 24-hour ambulatory blood pressure compared to valsartan (-15.22 mmHg vs. -9.45 mmHg) [2]. This property is critical for studies linking BP variability to end-organ damage.

Comparative Safety and Tolerability Research in ARB-Treated Populations

Fimasartan is well-suited for long-term safety and tolerability studies where a favorable adverse event profile is desired. Head-to-head data against losartan shows a numerically lower incidence of adverse drug reactions (7.84% vs. 10.40%) [3]. This positions it as an excellent candidate for studies in populations sensitive to drug side effects.

Long-Term Outcomes Research in Cardiovascular and Renal Disease

Given its potent and sustained BP-lowering effect [2], fimasartan is a logical choice for designing prospective cohort studies or registries aimed at evaluating the impact of ARB therapy on long-term cardiovascular and renal outcomes. Its unique pharmacokinetic profile (minimal renal excretion) [4] may offer advantages in specific patient subpopulations, such as those with impaired renal function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fimasartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.